molecular formula C20H16ClF3N2O3S B2417277 6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1251583-45-5

6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide

Cat. No.: B2417277
CAS No.: 1251583-45-5
M. Wt: 456.86
InChI Key: KPXLGJPRTXUDRZ-UHFFFAOYSA-N
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Description

6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide is a useful research compound. Its molecular formula is C20H16ClF3N2O3S and its molecular weight is 456.86. The purity is usually 95%.
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Biological Activity

The compound 6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothiazine derivatives, characterized by the presence of a chloro group and a pyrrolidine moiety. The trifluoromethyl group is also significant in enhancing biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₈H₁₄ClF₃N₂O₂S
Molecular Weight396.83 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown potent inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. These findings suggest that the compound may possess similar antimicrobial efficacy.

Case Study: Antibacterial Efficacy

In a study exploring related pyrazole derivatives, it was found that compounds with trifluoromethyl substitutions had low minimum inhibitory concentrations (MIC) against S. aureus, indicating strong antibacterial activity. The results showed:

  • MIC Values :
    • Compound A: 0.78 μg/ml against S. aureus
    • Compound B: 3.12 μg/ml against E. faecalis

These compounds demonstrated not only bactericidal effects but also moderate inhibition of biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria .

The proposed mechanism of action for similar compounds includes:

  • Inhibition of Macromolecular Synthesis : Compounds disrupt bacterial cell wall synthesis and protein production.
  • Biofilm Disruption : They interfere with the formation and maintenance of biofilms, enhancing their effectiveness against chronic infections.

Toxicological Studies

Preliminary toxicological assessments have indicated that related compounds exhibit low toxicity profiles in mammalian models. For example, studies involving doses up to 50 mg/kg showed no significant adverse effects on liver or kidney functions, as measured by various organ toxicity markers .

Properties

IUPAC Name

[6-chloro-1,1-dioxo-4-[3-(trifluoromethyl)phenyl]-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O3S/c21-14-6-7-17-16(11-14)26(15-5-3-4-13(10-15)20(22,23)24)12-18(30(17,28)29)19(27)25-8-1-2-9-25/h3-7,10-12H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXLGJPRTXUDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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